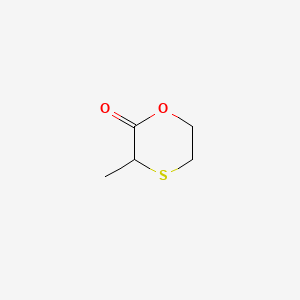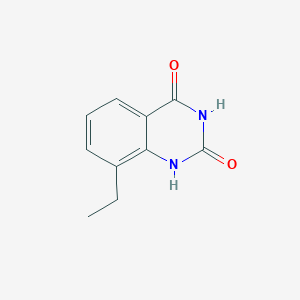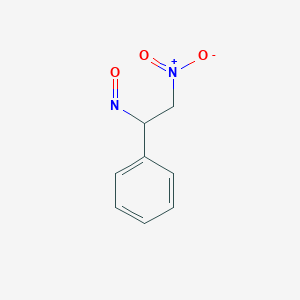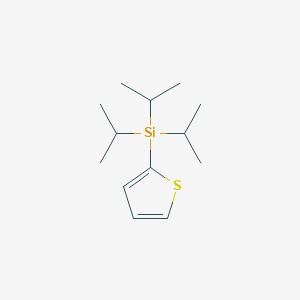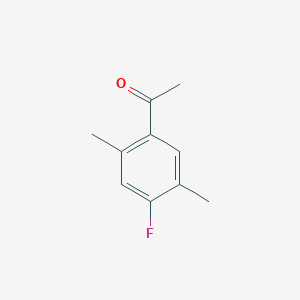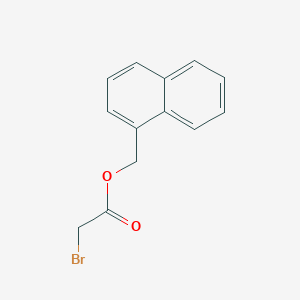
Acetic acid, bromo-, 1-naphthalenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bromo-, 1-naphthalenylmethyl ester: is an organic compound with the molecular formula C13H11BrO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a bromine atom, and the esterification involves a 1-naphthalenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, bromo-, 1-naphthalenylmethyl ester typically involves the bromination of acetic acid followed by esterification with 1-naphthalenylmethanol. The bromination is usually carried out using bromine in the presence of a catalyst such as phosphorus tribromide. The esterification process involves the reaction of the resulting bromoacetic acid with 1-naphthalenylmethanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Acetic acid, bromo-, 1-naphthalenylmethyl ester can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Acetic acid, bromo-, 1-naphthalenylmethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of acetic acid, bromo-, 1-naphthalenylmethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis to release acetic acid and 1-naphthalenylmethanol, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Acetic acid, bromo-, methyl ester: Similar in structure but with a methyl group instead of a 1-naphthalenylmethyl group.
Acetic acid, bromo-, ethyl ester: Contains an ethyl group instead of a 1-naphthalenylmethyl group.
Acetic acid, bromo-, phenyl ester: Features a phenyl group instead of a 1-naphthalenylmethyl group.
Uniqueness: The presence of the 1-naphthalenylmethyl group in acetic acid, bromo-, 1-naphthalenylmethyl ester imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions. This makes it distinct from other bromoacetic acid esters and enhances its utility in specific applications.
Propriétés
Numéro CAS |
59956-74-0 |
|---|---|
Formule moléculaire |
C13H11BrO2 |
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
naphthalen-1-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C13H11BrO2/c14-8-13(15)16-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
Clé InChI |
MNPRQAITEQTGDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2COC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
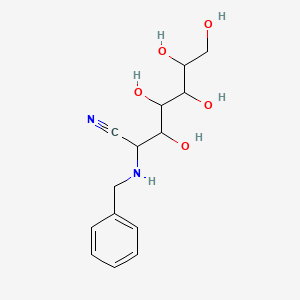
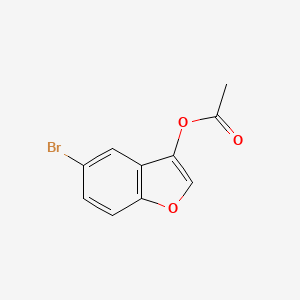
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
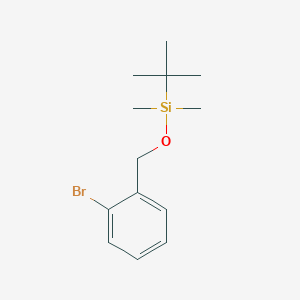
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)

